molecular formula C8H5BrF2N2 B15313083 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

Cat. No.: B15313083
M. Wt: 247.04 g/mol
InChI Key: PFAPGQMBKIMGPS-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, with bromine and difluoromethyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent selection, temperature control, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substituents (bromine and difluoromethyl groups), which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H5BrF2N2/c9-5-4-7(8(10)11)13-6(5)2-1-3-12-13/h1-4,8H

InChI Key

PFAPGQMBKIMGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2N=C1)C(F)F)Br

Origin of Product

United States

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